4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine
Description
4-[5-(3,4,5-Trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine core linked to a 1,2,4-triazole ring substituted with a 3,4,5-trimethoxyphenyl group. This structure combines aromatic and electron-rich moieties, making it a candidate for diverse biological applications. The compound was synthesized via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a click chemistry approach, ensuring high regioselectivity and efficiency . Its crystal structure, analyzed using X-ray diffraction and Hirshfeld surface analysis, reveals intermolecular interactions dominated by C–H···N and π-π stacking, which stabilize the molecular packing . Density functional theory (DFT) calculations further corroborate its electronic properties, highlighting the influence of the trimethoxyphenyl group on charge distribution .
Properties
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-21-12-8-11(9-13(22-2)14(12)23-3)16-18-15(19-20-16)10-4-6-17-7-5-10/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSJCDGVMYMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-[5-(3,4,5-Trimethoxy-phenyl)-2H-[1,2,4]triazol-3-yl]-pyridine” is a derivative of the Trimethoxyphenyl (TMP) group. The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division. Therefore, the compound’s mode of action is primarily through the disruption of cell division, leading to cell death.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and leading to cell cycle arrest. By inhibiting Hsp90, it disrupts the proper folding of proteins, leading to proteasomal degradation. By inhibiting TrxR, it disrupts the redox balance within the cell, leading to oxidative stress.
Biochemical Analysis
Biochemical Properties
The TMP group in 4-[5-(3,4,5-Trimethoxy-phenyl)-2H-[1,2,4]triazol-3-yl]-pyridine has been found to interact with various enzymes and proteins. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Cellular Effects
4-[5-(3,4,5-Trimethoxy-phenyl)-2H-[1,2,4]triazol-3-yl]-pyridine influences cell function by interacting with various cellular processes. For example, it has been associated with anti-cancer effects by inhibiting key proteins involved in cell signaling pathways.
Molecular Mechanism
At the molecular level, 4-[5-(3,4,5-Trimethoxy-phenyl)-2H-[1,2,4]triazol-3-yl]-pyridine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the TMP group plays a critical role in fitting colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.
Biological Activity
The compound 4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine is a member of the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of 1,2,4-Triazoles
1,2,4-Triazoles are a class of heterocyclic compounds known for their wide range of biological activities including antifungal , antibacterial , anticancer , and anti-inflammatory effects. The triazole ring system is particularly significant in drug design due to its ability to interact with various biological targets through hydrogen bonding and dipole interactions .
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. For example, derivatives can be synthesized from easily accessible starting materials such as gallic acid . The synthetic route often includes the formation of a triazole ring through condensation reactions followed by functional group modifications.
Antibacterial Activity
Research indicates that derivatives containing the triazole moiety exhibit significant antibacterial properties. For instance, compounds derived from triazoles have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL . The incorporation of the pyridine group in this compound may enhance its interaction with bacterial targets.
Antifungal Activity
Triazole derivatives are well-known antifungal agents. The compound may exhibit similar properties due to the presence of the triazole ring. Studies have shown that related compounds demonstrate potent antifungal activity comparable to established antifungal drugs like fluconazole .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. For example, certain triazole compounds have shown cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460 with IC50 values indicating significant growth inhibition . The specific structure of this compound may contribute to its efficacy against cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Modifications on the phenyl ring or the pyridine moiety can lead to variations in potency and selectivity against different biological targets. For instance:
- Substituents on the phenyl ring : Electron-donating groups enhance activity.
- Pyridine interactions : The nitrogen atom in pyridine can participate in hydrogen bonding with biological macromolecules.
A detailed SAR analysis helps in optimizing these compounds for better efficacy and reduced toxicity.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of triazole derivatives exhibited enhanced antibacterial properties compared to their parent compounds. The most potent derivatives had MIC values significantly lower than those of standard antibiotics .
- Anticancer Screening : In vitro studies showed that certain triazole derivatives induced apoptosis in cancer cell lines at low concentrations (IC50 < 10 μM), highlighting their potential as anticancer agents .
Scientific Research Applications
Pharmacological Profile
1.1 Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound has shown significant antifungal activity against various fungal strains. For instance, studies have indicated that triazole derivatives can exhibit enhanced potency compared to traditional antifungals like fluconazole. The incorporation of the trimethoxyphenyl group in 4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine may contribute to its improved efficacy against pathogenic fungi such as Candida albicans and Aspergillus fumigatus .
1.2 Antibacterial Properties
Research has demonstrated that triazole compounds can also possess antibacterial activity. The structure of this compound may enhance its ability to inhibit bacterial growth. Comparative studies have shown that certain triazole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The effectiveness of triazole compounds often hinges on their structural features. The presence of the 3,4,5-trimethoxyphenyl moiety in this compound is crucial for its biological activity. SAR studies indicate that modifications in the phenyl ring or substituents on the triazole can significantly impact the compound's pharmacological profile .
Case Studies
Case Study 1: Antifungal Efficacy
In a comparative study involving various triazole derivatives including this compound, it was found that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole against Candida albicans. This suggests a promising avenue for developing new antifungal agents based on this scaffold .
Case Study 2: Antibacterial Activity Against MRSA
Another study evaluated the antibacterial effects of several triazole derivatives against MRSA strains. Results indicated that compounds similar to this compound displayed MIC values comparable to or better than those of existing antibiotics like vancomycin and ciprofloxacin . This positions the compound as a potential candidate for further development in combating resistant bacterial infections.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituent patterns, core heterocycles, and functional groups. Key comparisons include:
Key Observations :
- Substituent Position and Bioactivity : The 3,4,5-trimethoxyphenyl group in the target compound is associated with anticancer activity in analogs (e.g., combretastatin A-4 derivatives), where methoxy groups enhance tubulin binding . In contrast, 2,4,5-trimethoxy or 3-methoxy substitutions (as in ) may reduce potency due to altered steric and electronic profiles.
- Core Heterocycles : Replacing 1,2,4-triazole with oxadiazole (e.g., ) or isoxazole (e.g., ) alters solubility and binding affinity. Triazole derivatives generally exhibit better metabolic stability compared to oxadiazoles, which are prone to hydrolysis.
- Functional Groups : Thiol (-SH) or thione (-S-) groups (e.g., ) may confer redox activity but reduce bioavailability compared to the target compound’s methoxy-dominated structure.
Physicochemical and Computational Comparisons
- DFT Calculations: The target compound’s electron density distribution, influenced by the 3,4,5-trimethoxyphenyl group, enhances electrophilic reactivity at the triazole ring, a feature absent in dimethoxy or monomethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
